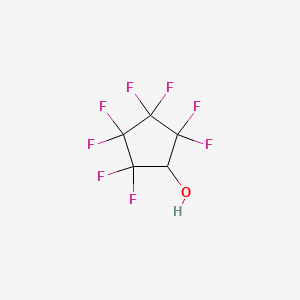

2,2,3,3,4,4,5,5-Octafluorocyclopentanol

Description

The compound in question is a cyclic alcohol with eight fluorine atoms symmetrically substituted on a cyclopentane ring, bearing a hydroxyl (-OH) group. Such fluorinated alcohols are characterized by high electronegativity, chemical stability, and unique solubility properties due to fluorine's strong electron-withdrawing effects. Cyclic fluorinated alcohols are less common in the literature compared to linear analogs, but their rigid structures often enhance thermal stability and influence crystallographic packing.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8O/c6-2(7)1(14)3(8,9)5(12,13)4(2,10)11/h1,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPVKPVRTJLBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026838 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16621-87-7 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) could enable sequential fluorination. For example, treatment of cyclopentanone with NFSI in acetonitrile at 60°C introduces fluorine atoms at α-positions, forming polyfluorinated ketones. Subsequent reduction of the ketone to the alcohol using NaBH4 or LiAlH4 would yield the target compound. Challenges include regioselectivity and over-fluorination, necessitating protective group strategies for intermediate hydroxyl groups.

Halogen Exchange Reactions

Nucleophilic displacement of chlorine or bromine atoms in perhalogenated cyclopentanol precursors using KF or CsF in polar aprotic solvents (e.g., DMF) is a viable pathway. For instance, 2,2,3,3,4,4,5,5-octachlorocyclopentanol could undergo halogen exchange under high-temperature conditions (150–200°C). This method is limited by the availability of fully halogenated starting materials and competing elimination reactions.

Cyclization of Fluorinated Linear Precursors

Constructing the cyclopentane ring from fluorinated linear precursors avoids the challenges of direct fluorination.

Diels-Alder Cyclization

A fluorinated diene (e.g., 1,3-butadiene with fluorine substituents) reacting with a fluorinated dienophile could form the cyclopentane backbone. For example, the Diels-Alder reaction between 1,2,3,4-tetrafluoro-1,3-butadiene and trifluoroethylene in dichloromethane at room temperature produces a fluorinated cycloadduct. Post-cyclization oxidation and reduction steps would introduce the hydroxyl group.

Ring-Closing Metathesis

Olefin metathesis using Grubbs catalyst offers a route to cyclopentanol derivatives. A fluorinated diene such as 2,2,3,3,4,4,5,5-octafluoro-1,6-heptadiene could undergo metathesis to form the cyclopentane ring, followed by hydroboration-oxidation to introduce the alcohol. This method benefits from catalytic efficiency but requires carefully designed substrates.

Reduction of Fluorinated Cyclopentanones

Reduction of 2,2,3,3,4,4,5,5-octafluorocyclopentanone provides a straightforward pathway.

Ketone Synthesis via Friedel-Crafts Acylation

Electrophilic acylation of a perfluorinated cyclopentane derivative with acetic anhydride in the presence of AlCl3 generates the ketone. Subsequent reduction using NaBH4 in methanol at 0°C yields the alcohol. Key challenges include controlling the position of acylation and minimizing ring-opening side reactions.

Catalytic Hydrogenation

Hydrogenation of a fluorinated cyclopentenone precursor over Pd/C or Raney Ni under high-pressure H2 introduces the hydroxyl group via keto-enol tautomerism. This method is highly dependent on the stability of the unsaturated precursor under reducing conditions.

Physical Properties and Characterization

Predicted properties based on analogous fluorinated alcohols:

| Property | Value |

|---|---|

| Boiling Point | 160–170°C (extrapolated) |

| Density (25°C) | 1.65–1.70 g/mL |

| Refractive Index (nD²⁵) | 1.32–1.35 |

| Water Solubility | Insoluble |

Characterization via ¹⁹F NMR is critical for verifying substitution patterns, with expected chemical shifts between δ −75 to −120 ppm for CF2 groups.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5-Octafluorocyclopentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form fluorinated hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products:

Oxidation: Fluorinated ketones or aldehydes.

Reduction: Fluorinated hydrocarbons.

Substitution: Fluorinated alkyl halides.

Scientific Research Applications

Industrial Applications

Semiconductor Manufacturing:

Octafluorocyclopentanol is primarily utilized in the semiconductor industry as an etching gas. Its high reactivity and stability make it suitable for etching silicon dioxide and silicon nitride layers in microelectronics fabrication processes. This compound serves as a competitive alternative to traditional perfluorocarbons (PFCs), offering enhanced performance with reduced environmental impact due to its lower global warming potential .

Fluorinated Solvents:

Due to its low toxicity and high stability, octafluorocyclopentanol is explored as an environmentally friendly solvent in various chemical processes. It has been identified for use in applications that require non-flammable solvents with excellent solvating power for fluorinated compounds .

Research and Development

Organic Synthesis:

In organic chemistry, octafluorocyclopentanol is employed as a precursor in the synthesis of fluorinated polymers and advanced materials. It participates in reactions that yield photochromic compounds and fluorinated spiroheterocycles, which are valuable for optical memory applications and drug discovery .

Polymer Chemistry:

The compound can be reacted with bisphenols to create ladder polymers with intrinsic microporosity. These polymers have potential applications in gas separation technologies and catalysis due to their unique structural properties . Additionally, incorporating octafluorocyclopentanol into benzoxazine resins enhances thermal stability and flame resistance, making them suitable for aerospace and microelectronic applications.

Environmental Applications

Green Chemistry:

The synthesis of octafluorocyclopentanol involves environmentally friendly methods that minimize waste and reduce the use of hazardous materials. The production process has been optimized to achieve high yields while ensuring minimal environmental impact .

Environmental Monitoring:

Research indicates that octafluorocyclopentanol can be used in environmental monitoring due to its stability under various conditions. Its low volatility makes it a candidate for tracking pollutants in atmospheric studies .

Case Studies

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5-Octafluorocyclopentanol exerts its effects is primarily through its interactions with other molecules via hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its lipophilicity and ability to interact with hydrophobic environments. This makes it an effective agent in modifying surface properties and in the formation of stable emulsions .

Comparison with Similar Compounds

Comparison with Similar Perfluorinated Compounds

Structural and Functional Group Differences

Key structural distinctions between 2,2,3,3,4,4,5,5-Octafluorocyclopentanol and related compounds include:

Key Observations :

- Cyclopentanol vs. Linear Analogs: The cyclic structure of 2,2,3,3,4,4,5,5-Octafluorocyclopentanol likely increases rigidity and boiling points compared to linear analogs like 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.

- Functional Groups : Diols (e.g., hexane-1,6-diol) exhibit stronger hydrogen bonding, enhancing solubility in polar solvents, while carboxylic acids (e.g., octafluorovaleric acid) are more acidic than alcohols.

Physical and Chemical Properties

- Thermal Stability : Cyclic fluorinated compounds (e.g., octafluorooxolane) often exhibit higher thermal stability than linear chains due to reduced conformational flexibility.

- Solubility: Fluorinated alcohols like 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol are typically hydrophobic but miscible with organic solvents like ethers and ketones. Diols (e.g., hexane-1,6-diol) show increased water solubility due to dual -OH groups.

- Crystallography: The hexane-1,6-diol derivative crystallizes in a monoclinic system (space group P2₁), with fluorine atoms contributing to dense molecular packing.

Q & A

Q. What are the key physical and chemical properties of OFP that influence experimental design?

OFP (C₅H₄F₈O) is a highly fluorinated alcohol with a molecular weight of 232.07 g/mol. Key properties include:

- Density : Reported as 1.519 g/cm³ and 1.67 g/cm³ , indicating potential discrepancies requiring experimental verification.

- Boiling Point : 140–142°C , suggesting suitability for reactions under moderate heating.

- Melting Point : –120°C , making it liquid at standard lab temperatures.

- Flash Point : 75°C , necessitating precautions against flammability.

- Fluorination : The electron-withdrawing nature of fluorine atoms impacts reactivity, solubility, and polarity, making OFP useful as a fluorinated solvent or intermediate .

Q. What spectroscopic and analytical methods are recommended for characterizing OFP?

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming fluorine substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS can verify molecular weight (232.07 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies hydroxyl (–OH) and C–F stretching vibrations .

- X-ray Crystallography : While not directly reported for OFP, related fluorinated compounds (e.g., 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol) use monoclinic P21 systems for structural elucidation .

Advanced Research Questions

Q. How does the fluorination pattern of OFP influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing effect of eight fluorine atoms destabilizes the adjacent hydroxyl group, enhancing its acidity (pKa ~9–11, estimated for similar fluorinated alcohols). This property facilitates deprotonation under mild conditions, enabling use in:

- Click Chemistry : As a fluorinated alcohol, OFP may stabilize transition states in copper-catalyzed azide-alkyne cycloadditions (CuAAC) .

- Esterification : Acts as a leaving group in acyl transfer reactions under basic conditions. Methodological Note : Monitor reaction kinetics via ¹⁹F NMR to track fluorine-environment changes .

Q. What challenges arise in synthesizing high-purity OFP, and how can they be addressed?

- Byproduct Formation : Fluorination reactions often yield isomers or partially fluorinated byproducts. Use gas chromatography-mass spectrometry (GC-MS) to detect impurities .

- Purification : Fractional distillation (bp 140–142°C) or preparative HPLC with fluorinated stationary phases (e.g., C18 modified with perfluorinated chains) improves purity ≥98% .

- Moisture Sensitivity : Store under inert gas (e.g., argon) due to potential hydrolysis of C–F bonds in humid environments .

Q. How can computational methods predict OFP’s solvent interactions in complex systems?

- Density Functional Theory (DFT) : Calculate partial charges and electrostatic potentials to model hydrogen-bonding behavior with co-solvents like water or DMSO .

- Molecular Dynamics (MD) Simulations : Study fluorophobic effects in lipid bilayers or polymer matrices, leveraging OFP’s low polar surface area (PSA ≈ 20 Ų) .

- Solubility Parameters : Use Hansen solubility parameters to predict miscibility with fluoropolymers or ionic liquids .

Q. What safety protocols are critical when handling OFP in laboratory settings?

OFP poses hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) . Mitigation strategies:

- Ventilation : Use fume hoods for reactions releasing volatile fluorinated compounds.

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and safety goggles.

- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before disposal to avoid fluoride ion release .

Contradictions and Limitations in Current Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.